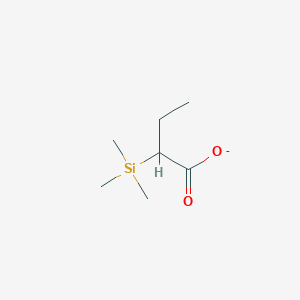

2-Trimethylsilylbutanoate

Beschreibung

2-Trimethylsilylbutanoate is an organosilicon ester derived from butanoic acid, featuring a trimethylsilyl (-Si(CH₃)₃) group at the second carbon position. This compound is of interest in organic synthesis due to the steric bulk and electron-donating properties of the silyl group, which can modulate reactivity, stability, and solubility.

Eigenschaften

Molekularformel |

C7H15O2Si- |

|---|---|

Molekulargewicht |

159.28 g/mol |

IUPAC-Name |

2-trimethylsilylbutanoate |

InChI |

InChI=1S/C7H16O2Si/c1-5-6(7(8)9)10(2,3)4/h6H,5H2,1-4H3,(H,8,9)/p-1 |

InChI-Schlüssel |

RCUIYBFQXUKLGM-UHFFFAOYSA-M |

Kanonische SMILES |

CCC(C(=O)[O-])[Si](C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trimethylsilylbutanoate typically involves the reaction of trimethylchlorosilane with butanoic acid or its derivatives. One common method is the esterification of butanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: On an industrial scale, the production of 2-Trimethylsilylbutanoate may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as zinc iodide can enhance the reaction efficiency. Additionally, the reaction can be conducted under ultrasonic radiation to further improve the yield .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Trimethylsilylbutanoate undergoes various chemical reactions, including:

Condensation: It can react with aromatic aldehydes in the presence of a base catalyst to yield β-trimethylsiloxycarboxylates.

Common Reagents and Conditions:

Hydrolysis: Dilute hydrochloric acid or dilute alkali.

Condensation: Base catalysts such as sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Hydrolysis: Butanoic acid and trimethylsilanol.

Condensation: β-trimethylsiloxycarboxylates.

Reduction: Corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Trimethylsilylbutanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex organosilicon compounds. Its ability to act as a protective group for carboxylic acids makes it valuable in multi-step synthesis processes .

Biology and Medicine: In biological research, 2-Trimethylsilylbutanoate can be used to modify biomolecules, enhancing their stability and solubility. This modification is particularly useful in the development of drug delivery systems where the compound can improve the pharmacokinetic properties of therapeutic agents .

Industry: In industrial applications, 2-Trimethylsilylbutanoate is used in the production of silicone-based materials. Its incorporation into polymers can enhance their thermal stability and resistance to degradation .

Wirkmechanismus

The mechanism by which 2-Trimethylsilylbutanoate exerts its effects is primarily through the modification of molecular structures. The trimethylsilyl group can protect reactive sites on molecules, preventing unwanted side reactions during synthesis. This protective effect is achieved by the formation of a stable silyl ether linkage, which can be selectively removed under specific conditions .

Molecular Targets and Pathways: The primary molecular targets of 2-Trimethylsilylbutanoate are hydroxyl and carboxyl groups on organic molecules. By forming silyl ethers, the compound can temporarily deactivate these functional groups, allowing for controlled and selective reactions in complex synthesis pathways .

Vergleich Mit ähnlichen Verbindungen

Table 2: Analytical Data of Butanoate Derivatives

| Compound Name | LCMS Retention Time (min) | HPLC Purity (%) |

|---|---|---|

| Methyl (2S)-3,3-dimethyl-2-(trifluoroethylamino)butanoate | 1.85 | >95 |

| Methyl 1-(methylamino)cyclobutanecarboxylate HCl | 1.78 | >95 |

- 2-Trimethylsilylbutanoate: Expected to exhibit higher hydrophobicity (longer HPLC retention) than amino-substituted analogs due to the silyl group’s lipophilicity.

Research Findings and Implications

- Steric Effects: The trimethylsilyl group in 2-Trimethylsilylbutanoate likely reduces reactivity in nucleophilic acyl substitution compared to amino- or oxy-substituted analogs, as seen in the stability of silyl esters in acidic media .

- Electronic Modulation : Unlike electron-withdrawing groups (e.g., CF₃ in ), the silyl group may stabilize adjacent carbocations or radicals, enabling unique reaction pathways.

Biologische Aktivität

2-Trimethylsilylbutanoate, also known as trimethylsilyl butanoate, is an organosilicon compound with potential applications in various biological contexts. Its structure includes a trimethylsilyl group attached to a butanoate moiety, which may influence its biological activity. This article reviews the biological activity of 2-trimethylsilylbutanoate, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C7H16O2Si

- CAS Number: 16844-99-8

- Other Names: Butanoic acid, trimethylsilyl ester; Butyric acid, trimethylsilyl ester.

Mechanisms of Biological Activity

The biological activity of 2-trimethylsilylbutanoate can be attributed to its interactions at the molecular level. The trimethylsilyl group may enhance the lipophilicity of the compound, facilitating its absorption and interaction with biological membranes. This property can lead to various pharmacological effects:

- Anti-inflammatory Effects: Research indicates that compounds with similar structures may inhibit nitric oxide (NO) production in macrophages, a critical factor in inflammatory responses. The inhibition of inducible nitric oxide synthase (iNOS) has been recognized as a therapeutic target for controlling inflammation .

- Antioxidant Activity: Organosilicon compounds have shown potential antioxidant properties, which can mitigate oxidative stress in cells. This activity is vital in preventing cellular damage and may play a role in cancer prevention and other diseases associated with oxidative stress .

- Antimicrobial Properties: Some studies suggest that derivatives of silylated compounds exhibit antimicrobial activity against various pathogens. This property could be beneficial in developing new antimicrobial agents .

Inhibition of Nitric Oxide Production

A study investigated the inhibitory effects of N-amido derivatives on LPS-induced NO production in RAW 264.7 macrophages. Although not directly studying 2-trimethylsilylbutanoate, it provides insights into how similar compounds might function:

- IC50 Values: The most potent compound in the study had an IC50 value of 8.7 µM against NO production, indicating significant anti-inflammatory potential .

Antioxidant Activity Assessment

Research on related organosilicon compounds has demonstrated their ability to scavenge free radicals effectively. For example:

- DPPH Assay Results: Compounds similar to 2-trimethylsilylbutanoate exhibited varying degrees of DPPH radical scavenging activity, suggesting potential use as antioxidants .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.